molecular formula C23H27N3O B4527965 [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B4527965
M. Wt: 361.5 g/mol
InChI Key: LPJWMFUKJWWYPK-UHFFFAOYSA-N
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Description

[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring, a pyrazole moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the piperidine ring, followed by the introduction of the benzyl group and the pyrazole moiety. The final step often involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and mechanisms of action.

Medicine

In medicine, this compound has potential applications as a lead compound for drug development. Its unique structure may provide therapeutic benefits for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyrazole-containing compounds, and benzyl-substituted molecules. Examples include:

  • [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidine]
  • [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]methanol]

Uniqueness

The uniqueness of [3-Benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-benzyl-1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c27-19-23(16-20-6-2-1-3-7-20)12-4-14-25(18-23)17-21-8-10-22(11-9-21)26-15-5-13-24-26/h1-3,5-11,13,15,27H,4,12,14,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJWMFUKJWWYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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